N-(3,5-dichloro-4-ethoxyphenyl)-1-(3-methyl-1,2,4-oxadiazol-5-yl)-2-azabicyclo[2.1.1]hexane-2-carboxamide
Description
N-(3,5-dichloro-4-ethoxyphenyl)-1-(3-methyl-1,2,4-oxadiazol-5-yl)-2-azabicyclo[2.1.1]hexane-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dichlorophenyl group, an oxadiazole ring, and an azabicyclohexane moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-(3,5-dichloro-4-ethoxyphenyl)-1-(3-methyl-1,2,4-oxadiazol-5-yl)-2-azabicyclo[2.1.1]hexane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N4O3/c1-3-25-14-12(18)4-11(5-13(14)19)21-16(24)23-8-10-6-17(23,7-10)15-20-9(2)22-26-15/h4-5,10H,3,6-8H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANWLUSVQMVNIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)NC(=O)N2CC3CC2(C3)C4=NC(=NO4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichloro-4-ethoxyphenyl)-1-(3-methyl-1,2,4-oxadiazol-5-yl)-2-azabicyclo[2.1.1]hexane-2-carboxamide typically involves multiple steps, starting with the preparation of the dichlorophenyl and oxadiazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include chlorinating agents, ethoxy groups, and azabicyclohexane derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. Additionally, purification methods like crystallization and chromatography are crucial to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichloro-4-ethoxyphenyl)-1-(3-methyl-1,2,4-oxadiazol-5-yl)-2-azabicyclo[2.1.1]hexane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Halogenation or alkylation reactions can introduce new substituents to the compound, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., chlorine gas). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in various halogenated or alkylated derivatives.
Scientific Research Applications
N-(3,5-dichloro-4-ethoxyphenyl)-1-(3-methyl-1,2,4-oxadiazol-5-yl)-2-azabicyclo[2.1.1]hexane-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-dichloro-4-ethoxyphenyl)-1-(3-methyl-1,2,4-oxadiazol-5-yl)-2-azabicyclo[2.1.1]hexane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter cellular signaling pathways by interacting with receptors.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dichlorophenyl)-1-(3-methyl-1,2,4-oxadiazol-5-yl)-2-azabicyclo[2.1.1]hexane-2-carboxamide
- N-(4-ethoxyphenyl)-1-(3-methyl-1,2,4-oxadiazol-5-yl)-2-azabicyclo[2.1.1]hexane-2-carboxamide
Uniqueness
N-(3,5-dichloro-4-ethoxyphenyl)-1-(3-methyl-1,2,4-oxadiazol-5-yl)-2-azabicyclo[2.1.1]hexane-2-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of both dichlorophenyl and ethoxy groups, along with the oxadiazole and azabicyclohexane moieties, imparts distinct chemical and biological properties that differentiate it from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
